molecular formula C8H8ClNO B1588722 2-(3-Chlorophenyl)acetamide CAS No. 58357-84-9

2-(3-Chlorophenyl)acetamide

Cat. No. B1588722
CAS RN: 58357-84-9
M. Wt: 169.61 g/mol
InChI Key: FBSIKJFOVXUNMI-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H8ClNO and a molecular weight of 169.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)acetamide” can be represented by the SMILES string NC(=O)Cc1cccc(Cl)c1 . The InChI representation is 1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .


Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)acetamide” is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Antiviral Applications

  • Therapeutic Effect in Japanese Encephalitis : A derivative of 2-(3-Chlorophenyl)acetamide, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis. This compound reduced viral load and increased survival rates in infected mice (Ghosh et al., 2008).

Photovoltaic Efficiency and Light Harvesting

  • Bioactive Benzothiazolinone Acetamide Analogs in Photovoltaics : Some bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for photo-voltaic applications (Mary et al., 2020).

Antibacterial Properties

  • Potential Antibacterial Agents : A study synthesized several 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and evaluated them for antibacterial activity against gram-positive and gram-negative bacteria. These compounds showed moderate to good activity, suggesting their potential as antibacterial agents (Desai et al., 2008).

Nonlinear Optical Properties

  • Nonlinear Optical (NLO) Activity : The NLO activity of various compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been investigated. These compounds are promising candidates for applications in photonic devices, such as optical switches and modulators (Castro et al., 2017).

Molecular Structural Studies

  • Crystal Structure Analysis : The crystal structures of various acetamide derivatives, including 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have been determined. These studies provide insights into the molecular conformations and intermolecular interactions of these compounds (Saravanan et al., 2016).

Anticancer and Anti-Inflammatory Activities

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain derivatives showed promising results in these areas (Rani et al., 2014).

Insecticidal Potential

  • Novel Phenoxyacetamide Derivatives as Insecticidal Agents : Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown effective insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Rashid et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIKJFOVXUNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415943
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)acetamide

CAS RN

58357-84-9
Record name 2-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
V Verma, B Yogi, SK Gupta - Research Journal of Pharmacy and …, 2020 - rjptonline.org
We have tried to synthesize in the present research a series of novel derivatives of acetamide 2-(substituted phenoxy)-N-(substituted phenyl) acetamide, N-(substituted phenyl)-2-(…
Number of citations: 3 rjptonline.org
BM Nilsson, HM Vargas, U Hacksell - Journal of medicinal …, 1992 - ACS Publications
A series of amide, urea, and carbamate analogues of the muscarinic (Mx) ganglionic stimulant [4-[[W-(3-chloro-phenyl) carbamoyl] oxy]-2-butynyl] trimethylammonium chloride (McN-A-…
Number of citations: 15 pubs.acs.org
K Cheng, JY Xue, HL Zhu - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
Two series of thiazole derivatives containing amide skeleton were synthesized and developed as potent Escherichia coli β-ketoacyl-(acyl-carrier-protein) synthase III (ecKAS III) …
Number of citations: 38 www.sciencedirect.com
A Garud, K Ganesan, S Prakash… - Journal of economic …, 2011 - academic.oup.com
A series of substituted aromatic amides by varying the chain length, substitution of methyl, methoxy, chloro, and fluoro groups at ortho-, meta-, and para-positions of the phenyl ring of N,…
Number of citations: 10 academic.oup.com
S Hu, HY Kaw, L Zhu, W Wang - Environmental Science & …, 2022 - ACS Publications
Nitrogenous aromatic halogenated disinfection byproducts (DBPs) in drinking water have received considerable attention recently owing to their relatively high toxicity. In this study, a …
Number of citations: 15 pubs.acs.org
A Yoshimura, KR Middleton, MW Luedtke… - The Journal of …, 2012 - ACS Publications
Hofmann rearrangement of carboxamides to carbamates using Oxone as an oxidant can be efficiently catalyzed by iodobenzene. This reaction involves hypervalent iodine species …
Number of citations: 73 pubs.acs.org
M Zhou, W Wang, Z Wang, Y Wang, Y Zhu, Z Lin… - European Journal of …, 2022 - Elsevier
The P2Y 14 nucleotide receptor, a subtype of P2Y receptors, is implicated in many human inflammatory diseases. Based on the identification of favorable residues of two screening hits …
Number of citations: 7 www.sciencedirect.com
IG Salado, M Redondo, ML Bello, C Perez… - Journal of Medicinal …, 2014 - ACS Publications
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where motor neurons in cortex, brain stem, and spinal cord die progressively, resulting in muscle wasting, paralysis, …
Number of citations: 118 pubs.acs.org
F Fang, DD Li, JR Li, J Sun, QR Du, HB Gong… - RSC Advances, 2013 - pubs.rsc.org
The 4-anilinoquinazoline scaffold has been historically used for designing EGFR/VEGFR/HER2 inhibitors while it has not been reported widely for developing c-Src inhibitors. Thus, a …
Number of citations: 7 pubs.rsc.org
G Lu, W Nie, M Xin, Y Meng, J Jiang, J Gu… - European Journal of …, 2023 - Elsevier
Poly(ADP-ribose) polymerase-1 (PARP-1) plays a crucial role in DNA damage repair and has been identified as a promising therapeutic target in cancer therapy. As a continuation of …
Number of citations: 1 www.sciencedirect.com

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